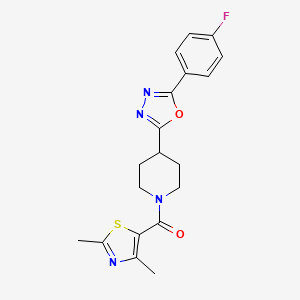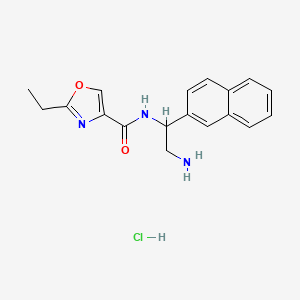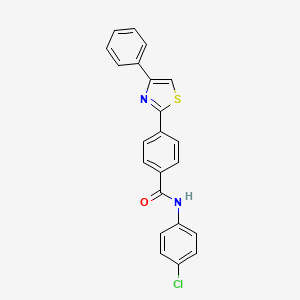
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a member of the thiazole family and has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
- A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives for their anticancer activity. The compounds were tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study found that several derivatives exhibited moderate to excellent anticancer activities, surpassing etoposide, a reference drug, in efficacy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Applications
- Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for their antimicrobial activity against various bacterial and fungal strains. Some molecules demonstrated potent activity, surpassing the reference drugs used in the study (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
- Saeed et al. (2008) prepared various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and assessed their antifungal activity in vitro. The compounds exhibited low to moderate activity, indicating potential for further exploration in antifungal drug development (Saeed, Zaman, Jamil, & Mirza, 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-10-12-19(13-11-18)24-21(26)16-6-8-17(9-7-16)22-25-20(14-27-22)15-4-2-1-3-5-15/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPQMPKNLCEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)
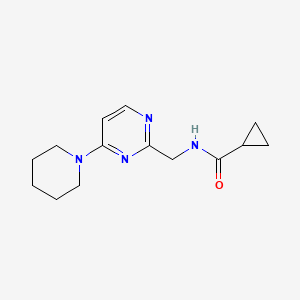

![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)



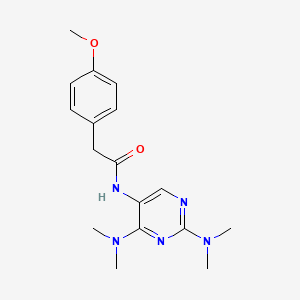
![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)
